2,4,6-Trichloroanisole (TCA) is responsible for the cork taint in wines. TCA has been quantitated in bark cork stoppers by supercritical fluid extraction (SFE) method. Degradation of TCA catalyzed by raw bauxite via ozonation in water has been investigated.
2,4,6-Trichloroanisole, belonging to the class of chloroanisoles, is an odorant responsible for the musty-mildew-like aroma of cork taint in bottled wines. It occurs due to contamination from the cardboard used for cork transportation, usage of hypochlorite as the cork bleaching agent, wood preservatives, biocides, fungicides, and herbicides containing pentachlorophenol, 2,3,4,6-tetrachlorophenol, 2,4,6-trichlorophenol, etc.
2,4,6-trichloroanisole is a monomethoxybenzene that is 1,3,5-trichlorobenzene in which one of the hydrogens is replaced by a methoxy group. It is a monomethoxybenzene and a trichlorobenzene.
2, 4, 6-Trichloroanisole, also known as tyrene, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. 2, 4, 6-Trichloroanisole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 4, 6-trichloroanisole is primarily located in the membrane (predicted from logP). 2, 4, 6-Trichloroanisole exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 2, 4, 6-trichloroanisole can be found in alcoholic beverages. This makes 2, 4, 6-trichloroanisole a potential biomarker for the consumption of this food product.